2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 913836-27-8
VCID: VC3359613
InChI: InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCBr
Molecular Formula: C14H20BBrO3
Molecular Weight: 327.02 g/mol

2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 913836-27-8

Cat. No.: VC3359613

Molecular Formula: C14H20BBrO3

Molecular Weight: 327.02 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 913836-27-8

Specification

CAS No. 913836-27-8
Molecular Formula C14H20BBrO3
Molecular Weight 327.02 g/mol
IUPAC Name 2-[4-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3
Standard InChI Key NTTOMYNPPZBRBG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCBr
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCBr

Introduction

Chemical Identity and Structure

2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a phenyl ring substituted with a 2-bromoethoxy group at the para position and a pinacol-protected boronic acid functionality. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a protecting group for the boronic acid, enhancing stability while maintaining reactivity for subsequent transformations. This structural arrangement creates a bifunctional molecule that can participate in various synthetic pathways.

Physical and Chemical Properties

The compound is characterized by specific physical and chemical properties that define its behavior in various chemical environments and applications. The table below summarizes the key properties of 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

PropertyValue
CAS Number913836-27-8
Molecular FormulaC14H20BBrO3
Molecular Weight327.02 g/mol
IUPAC Name2-[4-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChIInChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3
Standard InChIKeyNTTOMYNPPZBRBG-UHFFFAOYSA-N
PubChem Compound ID44119155

The compound features a unique chemical structure that contributes to its reactivity profile. The bromoethoxy group provides a reactive site for nucleophilic substitution reactions, while the boronic ester moiety enables participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This dual functionality makes the compound particularly valuable in sequential synthetic procedures.

Synthetic Routes and Preparation

The synthesis of 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of a phenol derivative with a boronic acid group. While the specific synthetic pathway can vary depending on the starting materials and desired scale, several general approaches have been documented in the literature.

Common Synthetic Pathways

A typical synthetic route involves the reaction of a phenol derivative with a boronic acid group, followed by etherification with a 2-bromoethyl halide. Alternatively, the synthesis may begin with 4-hydroxyphenylboronic acid pinacol ester, which undergoes alkylation with 1,2-dibromoethane or similar reagents to introduce the 2-bromoethoxy group at the para position.

The protection of the boronic acid with pinacol is crucial for stability during the synthesis and subsequent handling of the compound. The pinacol ester formation typically occurs under dehydrating conditions, forming a stable cyclic structure that protects the boronic acid functionality while maintaining its reactivity for later transformations.

Purification and Characterization

After synthesis, 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires purification to remove reaction by-products and unreacted starting materials. Common purification methods include column chromatography, recrystallization, or a combination of these techniques. The purified compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Applications in Organic Synthesis

2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its dual functionality allows for sequential transformations that can lead to structurally diverse compounds.

Cross-Coupling Reactions

One of the primary applications of 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. In these reactions, the boronic ester functionality reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This capability makes the compound valuable in the synthesis of biaryl or heterobiaryl structures that are common in pharmaceutical compounds and materials science applications.

The presence of the 2-bromoethoxy group provides an additional reactive site that can participate in subsequent transformations, such as nucleophilic substitution reactions. This dual reactivity enables the sequential construction of complex molecules through multiple reaction steps, making 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane particularly valuable in convergent synthesis approaches.

Pharmaceutical Applications

In pharmaceutical research, 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found application in the synthesis of bioactive compounds. The ability to form carbon-carbon bonds through cross-coupling reactions enables the construction of complex molecular frameworks that are often found in pharmaceutical candidates.

Comparison with Structural Analogues

To better understand the unique properties and applications of 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it is instructive to compare it with structurally related compounds. These analogues share certain structural features but differ in specific substituents or functional groups.

Structural Comparisons

The table below compares 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with two structurally similar compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane913836-27-8C14H20BBrO3327.022-Bromoethoxy group at para position
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane138500-85-3C13H18BBrO2297.00Bromomethyl group at para position
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1422655-36-4C14H20BBrO2311.021-Bromoethyl group at para position

The key differences among these compounds lie in the nature of the bromine-containing substituent at the para position of the phenyl ring. 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a 2-bromoethoxy group, which includes an oxygen atom between the phenyl ring and the bromoethyl moiety. In contrast, 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a bromomethyl group directly attached to the phenyl ring , while 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contains a 1-bromoethyl group .

Reactivity Differences

These structural differences significantly impact the reactivity profiles of the compounds. The presence of the oxygen atom in 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane alters its electronic properties and provides a different spatial arrangement of the bromine-containing moiety. This results in distinct reactivity patterns, particularly in nucleophilic substitution reactions.

The 2-bromoethoxy group in 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically undergoes SN2-type nucleophilic substitution reactions, making it useful for introducing various functional groups through displacement of the bromine atom. In contrast, the bromomethyl group in 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is more reactive in such substitutions due to the absence of the oxygen atom, which would otherwise reduce the electrophilicity of the carbon atom adjacent to the bromine.

Current Research and Future Directions

Research involving 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane continues to evolve, with new applications and synthetic methodologies being explored. Current research focuses on expanding the utility of this compound in organic synthesis, particularly in the development of new cross-coupling methodologies and sequential transformations.

Emerging Applications

Recent research has explored the use of 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of complex molecular architectures through sequential transformations. The dual functionality of the compound allows for selective reactions at either the boronic ester or the bromoethoxy moiety, enabling the construction of structurally diverse compounds through carefully planned synthetic sequences.

Future Research Directions

Future research directions may include the development of new catalytic systems for the transformation of 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds. Additionally, the application of this compound in the synthesis of bioactive molecules, polymers, and materials with specific properties represents an area of potential growth in research involving 2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

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